1-Methyl-3-phenyl-1H-pyrazol-5-ylsulfamic acid
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Overview
Description
1-METHYL-3-PHENYL-1H-PYRAZOL-5-YLSULFAMIC ACID is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. The chemical formula for this compound is C10H11N3O3S .
Preparation Methods
The synthesis of 1-METHYL-3-PHENYL-1H-PYRAZOL-5-YLSULFAMIC ACID typically involves the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid. This is followed by cyclization with phosphorus oxychloride in pyridine to obtain 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine as an oil. The final step involves deprotection with trifluoroacetic acid .
Chemical Reactions Analysis
1-METHYL-3-PHENYL-1H-PYRAZOL-5-YLSULFAMIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Scientific Research Applications
1-METHYL-3-PHENYL-1H-PYRAZOL-5-YLSULFAMIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-3-PHENYL-1H-PYRAZOL-5-YLSULFAMIC ACID involves its interaction with specific molecular targets. It is known to target tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes. The compound’s effects are mediated through the modulation of this enzyme’s activity .
Comparison with Similar Compounds
1-METHYL-3-PHENYL-1H-PYRAZOL-5-YLSULFAMIC ACID is unique compared to other phenylpyrazoles due to its specific structural features and functional groups. Similar compounds include:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis.
1-Methyl-3-phenyl-5-pyrazolone: Another derivative with similar structural features but different applications.
Properties
Molecular Formula |
C10H11N3O3S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)sulfamic acid |
InChI |
InChI=1S/C10H11N3O3S/c1-13-10(12-17(14,15)16)7-9(11-13)8-5-3-2-4-6-8/h2-7,12H,1H3,(H,14,15,16) |
InChI Key |
OTZLVSGSRPNRFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)NS(=O)(=O)O |
Origin of Product |
United States |
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